2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one
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Description
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0808257 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,2,4-triazole skeleton have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
It is known that the compound and its derivatives have shown potential anti-inflammatory activity . This suggests that the compound may interact with its targets to modulate inflammatory responses, possibly by inhibiting the production or action of pro-inflammatory molecules.
Biochemical Pathways
Given its potential anti-inflammatory activity, it is plausible that this compound may affect pathways involved in inflammation, such as the cyclooxygenase (cox) pathway, which is involved in the production of pro-inflammatory prostaglandins .
Result of Action
Given its potential anti-inflammatory activity, it is plausible that this compound may reduce inflammation at the molecular and cellular levels, possibly by inhibiting the production or action of pro-inflammatory molecules .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZYMQTAMJNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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